molecular formula C6H9BF5K B3016581 Potassium (4,4-difluorocyclohexyl)trifluoroborate CAS No. 2095863-71-9

Potassium (4,4-difluorocyclohexyl)trifluoroborate

Cat. No.: B3016581
CAS No.: 2095863-71-9
M. Wt: 226.04
InChI Key: BLHGAMNFXPXKCJ-UHFFFAOYSA-N
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Description

Potassium (4,4-difluorocyclohexyl)trifluoroborate (CAS RN: 2095863-71-9) is an air-stable, crystalline organotrifluoroborate salt utilized primarily as a robust nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions . These reagents serve as protected forms of boronic acids, with their tetracoordinate nature masking the reactivity of the carbon-boron bond, thereby enhancing stability and allowing them to endure various synthetic transformations . Their reactivity is unveiled under standard cross-coupling conditions, where they facilitate the introduction of the 4,4-difluorocyclohexyl moiety to aryl, alkenyl, and heteroaryl electrophiles with reduced susceptibility to competitive protodeboronation often seen with alkylboronic acids . This compound is characterized by its high purity (>95.0% by qNMR) and a molecular weight of 226.04 g/mol . It appears as a white to light yellow powder or crystal and is air-sensitive, requiring storage under inert gas at room temperature, preferably in a cool, dark place . As a versatile building block, it enables researchers to efficiently incorporate a fluorinated cycloalkyl segment, a valuable motif in medicinal chemistry and materials science, into complex target molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;(4,4-difluorocyclohexyl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGAMNFXPXKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCC(CC1)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF5K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4,4-difluorocyclohexyl)trifluoroborate typically involves the reaction of 4,4-difluorocyclohexylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a base, such as potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium (4,4-difluorocyclohexyl)trifluoroborate can undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are often used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent like THF or toluene.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound, where the trifluoroborate group is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl or vinyl-aryl compounds formed through the coupling of the cyclohexyl group with the aryl or vinyl halide.

Scientific Research Applications

Cross-Coupling Reactions

2.1 Suzuki-Miyaura Coupling

Potassium (4,4-difluorocyclohexyl)trifluoroborate plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, where it serves as a nucleophilic partner to form carbon-carbon bonds. This reaction has been optimized to couple aryl and heteroaryl halides with alkyltrifluoroborates effectively.

  • Case Study : A study demonstrated the coupling of this compound with various aryl chlorides using palladium catalysts. The optimized conditions yielded high product yields while maintaining functional group tolerance .

2.2 Other Cross-Coupling Variants

In addition to Suzuki-Miyaura reactions, potassium trifluoroborates have been utilized in other cross-coupling methodologies such as the Negishi and Stille reactions. The ability to use stable electrophiles expands the scope of these reactions significantly.

Photoredox Catalysis

Recent advancements have highlighted the utility of potassium trifluoroborates in photoredox catalysis. This method allows for the generation of carbon-centered radicals under mild conditions.

  • Radical-Radical Coupling : this compound has been employed in radical-radical coupling reactions facilitated by photoredox catalysis. These reactions can produce complex molecules from simple precursors without the need for transition metals .
  • Example Reaction : A study showcased the radical coupling of potassium trifluoroborates with acyl azolium triflates under visible light irradiation, resulting in the formation of tertiary alcohols that can be further transformed into ketones .

Advantages Over Traditional Reagents

The use of this compound offers several advantages:

  • Stability : It is more stable than boronic acids and can be handled under ambient conditions without degradation.
  • Functional Group Tolerance : The compound can participate in reactions involving sensitive functional groups.
  • Versatility : It can be adapted for various types of coupling reactions beyond traditional methods.

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other common organoboron reagents:

Property/ApplicationThis compoundBoronic AcidsBoronate Esters
StabilityHigh (moisture and air-stable)ModerateLow
Reactivity in Cross-CouplingExcellent with various electrophilesGoodVariable
Use in Photoredox CatalysisYesLimitedNo
Functional Group ToleranceHighModerateLow

Mechanism of Action

The mechanism of action of Potassium (4,4-difluorocyclohexyl)trifluoroborate in chemical reactions involves the activation of the boron center, which facilitates the formation of new chemical bonds. In coupling reactions, the palladium catalyst coordinates with the boron center, allowing the transfer of the cyclohexyl group to the aryl or vinyl halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparison with Similar Compounds

Comparative Data Table

Compound Structure Type Melting Point (°C) Reactivity in Suzuki Coupling Stability Key Applications
Potassium (4,4-difluorocyclohexyl)trifluoroborate Aliphatic cyclohexyl Not reported Moderate (steric hindrance) High (crystalline) Pharmaceuticals, agrochemicals
Potassium 4-fluorophenyltrifluoroborate Aromatic Not reported High (electron-withdrawing) Very high Electronics, ligands
Potassium trans-styryl trifluoroborate Alkenyl 113.5–114.5 High (conjugation) Moderate Conjugated polymers
Potassium (4,4-dimethylcyclohexyl)trifluoroborate Aliphatic cyclohexyl Not reported Low (steric hindrance) High Specialty chemicals
Pyrimidin-6-yl trifluoroborate Heterocyclic Not reported High (aromatic stabilization) Exceptional Drug discovery

Biological Activity

Potassium (4,4-difluorocyclohexyl)trifluoroborate is a specialized organoboron compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H11BF5K
  • Molecular Weight : 240.07 g/mol
  • Structure : The compound features a cyclohexyl group substituted with two fluorine atoms and a trifluoroborate moiety, which enhances its reactivity and stability in various chemical environments.

The biological activity of this compound is primarily linked to its role as a boron reagent in organic synthesis, particularly in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of various biologically active compounds.

  • TRPV4 Inhibition : Recent studies indicate that compounds with similar structures exhibit inhibitory effects on TRPV4 channels, which are implicated in various physiological processes, including pain sensation and vascular regulation . This suggests potential therapeutic applications in treating conditions associated with TRPV4 dysregulation.
  • Cancer Research : The compound's role as a boron reagent allows it to participate in the synthesis of anticancer agents. For instance, its use in creating compounds that inhibit histone acetyltransferases has been explored in the context of cancer treatment . The inhibition of such enzymes can disrupt cancer cell proliferation.

Therapeutic Applications

This compound has potential applications in:

  • Ocular Diseases : Research indicates that TRPV4 inhibitors may be beneficial for retinal diseases characterized by blood flow disorders . This opens avenues for developing treatments for conditions like diabetic retinopathy or age-related macular degeneration.
  • Pain Management : Given its potential to inhibit TRPV4 channels, this compound may also serve as a novel analgesic agent, targeting pain pathways that involve these ion channels .

Synthesis and Evaluation

A study conducted by Ranjan et al. (2022) demonstrated the scalable synthesis of spirocyclic compounds using boron reagents like this compound. This research highlighted the compound's utility in generating complex molecular architectures relevant to drug discovery .

Table 1: Comparative Biological Activities of Boron Compounds

Compound NameMechanism of ActionTherapeutic Application
This compoundTRPV4 InhibitionOcular diseases, Pain management
Potassium TrifluoroborateC–C Bond FormationOrganic synthesis
Boronic Acid DerivativesAnticancer ActivityCancer treatment

Clinical Implications

The implications of using this compound extend into clinical settings where novel therapeutic agents are needed. Its ability to modulate ion channels and participate in significant biochemical pathways positions it as a candidate for further investigation in preclinical and clinical trials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Potassium (4,4-difluorocyclohexyl)trifluoroborate to ensure high purity and stability?

  • Methodological Answer : Synthesis should be performed under anhydrous conditions using inert gas (e.g., N₂ or Ar) to prevent hydrolysis. Purification via recrystallization in aprotic solvents (e.g., THF/ether mixtures) is critical to remove boronic acid impurities. Stability is enhanced by storing the compound at -20°C in a desiccator to avoid moisture-induced decomposition .

Q. How does this compound compare to aryl boronic acids in Suzuki-Miyaura coupling reactions?

  • Methodological Answer : Unlike boronic acids, trifluoroborates are air- and moisture-stable, reducing premature protodeboronation. However, they require specific reaction conditions: aqueous/organic biphasic solvents (e.g., THF/H₂O) and bases (e.g., K₂CO₃) to generate active boronic acid intermediates. Fluoride ions released during hydrolysis can enhance transmetalation but may require optimization to avoid side reactions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Store in sealed containers away from acids and oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this compound exhibits lower reactivity compared to boronic acid derivatives?

  • Methodological Answer :

  • Solvent System : Use polar aprotic solvents (e.g., DMF) at elevated temperatures (50–85°C) to accelerate hydrolysis to the active boronic acid .
  • Base Selection : Employ stronger bases (e.g., Cs₂CO₃) to ensure complete deprotonation of the boronic acid intermediate .
  • Additives : Introduce KF (1–2 equiv.) to stabilize the catalytic cycle and suppress protodeboronation .

Q. What analytical techniques are critical for characterizing this compound and detecting impurities?

  • Methodological Answer :

  • Multinuclear NMR : Use 19F^{19}\text{F} NMR to confirm trifluoroborate integrity (δ ≈ -135 to -115 ppm) and 11B^{11}\text{B} NMR to detect hydrolysis products (δ ≈ 18 ppm for BF₃⁻ vs. 30 ppm for B(OH)₃) .
  • HPLC-MS : Monitor reaction progress and identify side products like protodeboronated cyclohexane derivatives .

Q. How do fluoride ions generated in situ during Suzuki-Miyaura couplings influence the catalytic cycle?

  • Methodological Answer : Fluoride ions:

  • Activate the Catalyst : Facilitate Pd⁰ to Pd²⁺ oxidation, enhancing oxidative addition with aryl halides.
  • Inhibit Side Reactions : Sequester free boronic acids via [RBF₃]⁻ formation, reducing homocoupling.
  • Adjust Equilibria : Stabilize intermediates like [Pd(Ar)(F)] complexes, which can slow transmetalation if not balanced with base .

Q. What strategies mitigate protodeboronation side reactions in aqueous systems?

  • Methodological Answer :

  • Base Stoichiometry : Limit excess base (≤3 equiv.) to avoid over-hydrolysis to boronate salts, which are prone to decomposition .
  • Temperature Control : Conduct reactions at ≤50°C to reduce thermal degradation pathways .
  • Solvent Optimization : Replace water with mixed solvents (e.g., THF/H₂O 10:1) to minimize prolonged exposure of the trifluoroborate to aqueous conditions .

Data Contradiction Analysis

Observation : reports a 47% yield when substituting boronic acid with potassium trifluoroborate in defluorinative coupling, while highlights trifluoroborates’ efficacy in Suzuki reactions.
Resolution : The lower yield in may arise from steric hindrance of the 4,4-difluorocyclohexyl group or competing fluoride-mediated side reactions. To reconcile this, pre-activation of the trifluoroborate (e.g., using HFIP as a co-solvent) or employing Pd catalysts with bulky ligands (e.g., dtbbpy) can improve efficiency .

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